molecular formula C17H19FN4O3 B12239513 N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B12239513
M. Wt: 346.36 g/mol
InChI Key: SYYVGQNZAKTTIH-UHFFFAOYSA-N
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Description

N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a pyrazole ring, and a benzoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyrazole intermediates, followed by their coupling with the benzoyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide: can be compared with other compounds featuring similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19FN4O3

Molecular Weight

346.36 g/mol

IUPAC Name

N-[1-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide

InChI

InChI=1S/C17H19FN4O3/c1-11(23)20-13-8-19-22(9-13)14-5-6-21(10-14)17(24)12-3-4-16(25-2)15(18)7-12/h3-4,7-9,14H,5-6,10H2,1-2H3,(H,20,23)

InChI Key

SYYVGQNZAKTTIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F

Origin of Product

United States

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